Fenofibric Acid Methyl Ester
Overview
Description
Fenofibric Acid Methyl Ester is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of fenofibric acid and is often used in the synthesis of various pharmaceuticals and chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenofibric Acid Methyl Ester typically involves the esterification of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction kinetics and efficient separation techniques .
Chemical Reactions Analysis
Types of Reactions
Fenofibric Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Fenofibric Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the treatment of hyperlipidemia.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to the modulation of lipid metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) levels. The molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .
Comparison with Similar Compounds
Similar Compounds
Fenofibric Acid: The parent compound of Fenofibric Acid Methyl Ester.
Clofibrate: Another fibrate used to lower lipid levels.
Bezafibrate: A fibrate with similar lipid-lowering effects.
Uniqueness
This compound is unique due to its specific ester structure, which enhances its solubility and bioavailability compared to its parent compound, fenofibric acid. This makes it more effective in
Properties
IUPAC Name |
methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSXVMKCLCCCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962165 | |
Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42019-07-8 | |
Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?
A: This compound exhibits a dihedral angle of 53.4° between the mean planes of its two benzene rings []. This spatial arrangement is noteworthy as it can influence the molecule's overall shape and potentially impact its interactions with other molecules.
Q2: How is Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate detected and quantified in complex mixtures?
A: Researchers have successfully developed and validated an RP-HPLC-UV method for identifying and quantifying Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, particularly within the context of Fenofibrate degradation studies []. This method utilizes a C18 column and an acetonitrile:water mobile phase, enabling separation and detection of the compound at a wavelength of 286 nm. This analytical technique proves valuable for assessing the presence and levels of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate in pharmaceutical samples, contributing to quality control and stability assessments of Fenofibrate.
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